

Comparing the biological activity of 2-(3-Methylphenoxy)ethanol with 2-phenoxyethanol

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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546

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The previous searches provided substantial information on 2-phenoxyethanol's antimicrobial activity and toxicological profile. However, there is a significant lack of direct experimental data on the biological activity of **2-(3-Methylphenoxy)ethanol**. Most of the information for the methylated compound is based on read-across data from its isomers (ortho- and para-) or from 2-phenoxyethanol itself. To create a robust comparative guide, I need to find more specific data for the meta-isomer. I will focus my next searches on trying to locate any studies, even if they are not direct comparisons, that have specifically tested **2-(3-Methylphenoxy)ethanol** for antimicrobial efficacy, cytotoxicity, or skin irritation. I will also broaden my search to include structure-activity relationship (SAR) studies of phenoxyethanol analogs, which might provide insights into how the methyl group at the meta position could influence its biological activity. If direct data remains scarce, I will have to rely more heavily on SAR principles and clearly state the limitations of the available data in the final guide. The previous searches have yielded significant information on 2-phenoxyethanol and some data on m-cresol, which can serve as a proxy for understanding the potential effects of the methyl group in **2-(3-Methylphenoxy)ethanol**. However, there is still a lack of direct experimental data for **2-(3-Methylphenoxy)ethanol** itself regarding its antimicrobial efficacy, cytotoxicity, and skin irritation potential. To create a truly comparative guide, it is crucial to find more specific information on this compound. The plan needs to be updated to focus on more targeted searches for **2-(3-Methylphenoxy)ethanol** data, and if that fails, to more explicitly rely on structure-activity relationship principles and data from isomers and related compounds to draw reasoned comparisons, while clearly acknowledging the data gaps. I will also start structuring the guide and creating the protocols and diagrams based on the information gathered so far.

Updated plan:

- Structure the comparison guide with sections for chemical properties, antimicrobial activity, cytotoxicity, and skin irritation potential.
- Write detailed experimental protocols for MIC determination, in vitro cytotoxicity (MTT assay), and in vitro skin irritation (Reconstructed Human Epidermis Test), based on the information already gathered.
- Create Graphviz diagrams for the experimental workflows.
- Perform targeted searches for "**2-(3-Methylphenoxy)ethanol**" or "m-cresoxyethanol" in combination with terms like "minimum inhibitory concentration," "antifungal activity," "antibacterial activity," "cytotoxicity IC50," and "skin sensitization."
- Search for structure-activity relationship (SAR) studies of substituted phenoxyethanols or related phenolic compounds to provide a scientific basis for comparing the two target molecules.
- Synthesize all the gathered information, including data on 2-phenoxyethanol and m-cresol, and the SAR principles, to populate the sections of the guide.
- Create a summary table comparing the known or inferred properties of the two compounds.
- Write the full guide, ensuring to explicitly state where data for **2-(3-Methylphenoxy)ethanol** is inferred rather than from direct studies.
- Compile a complete reference list with clickable URLs. The searches have provided a good foundation for 2-phenoxyethanol's biological activity and some data for m-cresol, which can be used as a proxy for **2-(3-Methylphenoxy)ethanol**. However, there is still a significant lack of direct experimental data for **2-(3-Methylphenoxy)ethanol**. The structure-activity relationship (SAR) searches have yielded general principles for phenolic compounds, which are useful but not specific to phenoxyethanol derivatives. To make the comparison more robust, the next steps should focus on trying to find more closely related SAR studies or any toxicological data on **2-(3-Methylphenoxy)ethanol**, even if it's from regulatory submissions or patents. I will also proceed with creating the main structure of the guide, including the detailed protocols and diagrams, as I have enough information for those sections.

Updated plan:

- Finalize the structure of the comparison guide.
- Write the detailed experimental protocols for MIC determination, in vitro cytotoxicity (MTT assay), and in vitro skin irritation (Reconstructed Human Epidermis Test) and create the corresponding Graphviz diagrams.
- Perform targeted searches for toxicological data on "**2-(3-Methylphenoxy)ethanol**" or "m-cresoxyethanol" from sources like the European Chemicals Agency (ECHA) database, and patent databases, looking for any submitted studies on skin irritation, sensitization, or cytotoxicity.
- Conduct a more specific search for SAR studies on "alkoxy-substituted phenols" or "phenoxyethanol derivatives" to find more relevant information on how the methyl group might influence biological activity.
- Synthesize all the available information to write the comparative sections on antimicrobial activity, cytotoxicity, and skin irritation, making sure to clearly differentiate between experimental data for 2-phenoxyethanol, proxy data from m-cresol, and inferences based on SAR.
- Create the summary table and the final guide.
- Compile the complete reference list with clickable URLs.## A Comparative Guide to the Biological Activities of **2-(3-Methylphenoxy)ethanol** and 2-Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics and pharmaceutical products, valued for its broad-spectrum antimicrobial efficacy and well-established safety profile. As the demand for novel and potentially more effective preservatives continues to grow, structural analogs of 2-phenoxyethanol are of considerable interest. This guide provides a detailed comparative analysis of the biological activities of 2-phenoxyethanol and its derivative, **2-(3-Methylphenoxy)ethanol**. By examining their chemical properties, antimicrobial potency, and

toxicological profiles, this document aims to equip researchers with the necessary information to make informed decisions in formulation development.

Chemical and Physical Properties: A Structural Overview

The key structural difference between 2-phenoxyethanol and **2-(3-Methylphenoxy)ethanol** is the presence of a methyl group on the phenyl ring at the meta position. This seemingly minor modification can influence the molecule's physicochemical properties, which in turn dictates its biological interactions.

Property	2-Phenoxyethanol	2-(3-Methylphenoxy)ethanol
Synonyms	Ethylene glycol monophenyl ether, Phenyl cellosolve	m-Cresoxyethanol, Ethylene glycol mono-m-tolyl ether
CAS Number	122-99-6	13605-19-1[1]
Molecular Formula	C ₈ H ₁₀ O ₂	C ₉ H ₁₂ O ₂
Molecular Weight	138.16 g/mol	152.19 g/mol [1]
LogP (Octanol/Water Partition Coefficient)	1.16	~1.6 (estimated)

The addition of the methyl group increases the lipophilicity of **2-(3-Methylphenoxy)ethanol**, as indicated by its higher estimated LogP value. This property is crucial as it can enhance the molecule's ability to penetrate microbial cell membranes, a primary mechanism of antimicrobial action for this class of compounds.

Comparative Antimicrobial Efficacy

The primary role of these compounds in many formulations is to prevent microbial growth. A direct comparison of their antimicrobial efficacy is therefore essential.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies on the antimicrobial activity of **2-(3-Methylphenoxy)ethanol** and 2-phenoxyethanol are scarce, we can draw inferences from structure-activity relationship (SAR) studies of phenolic compounds. Generally, for phenolic compounds, increased lipophilicity, to a certain extent, correlates with enhanced antimicrobial activity.^{[2][3][4]} The methyl group in **2-(3-Methylphenoxy)ethanol** increases its lipophilicity, which may lead to greater disruption of the microbial cell membrane. However, the position of the substituent on the phenyl ring also plays a role, and the meta position might influence the electronic properties of the molecule differently than ortho or para substitutions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To empirically compare their antimicrobial potency, a standardized Minimum Inhibitory Concentration (MIC) assay should be performed.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

- Test Compounds: 2-Phenoxyethanol, **2-(3-Methylphenoxy)ethanol**
- Microorganisms: *Staphylococcus aureus* (ATCC 6538), *Escherichia coli* (ATCC 8739), *Pseudomonas aeruginosa* (ATCC 9027), *Candida albicans* (ATCC 10231), *Aspergillus brasiliensis* (ATCC 16404)
- Culture Media: Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi.
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Stock Solution Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

- **Inoculum Preparation:** Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilution:** Perform a two-fold serial dilution of the test compounds in the appropriate culture medium in a 96-well plate.
- **Inoculation:** Add the prepared microbial inoculum to each well.
- **Incubation:** Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
- **MIC Reading:** The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Comparative Toxicological Profile

A favorable toxicological profile is paramount for any compound intended for use in consumer products. This section compares the known and inferred cytotoxicity and skin irritation potential of the two molecules.

Cytotoxicity Assessment

2-Phenoxyethanol: Studies have shown that 2-phenoxyethanol exhibits cytotoxic effects at higher concentrations.

2-(3-Methylphenoxy)ethanol: Direct cytotoxicity data for **2-(3-Methylphenoxy)ethanol** is limited. However, data on a related compound, m-cresol, indicates that it is cytotoxic, with some studies suggesting it is more toxic than phenol.[5] The mechanism of toxicity for m-cresol involves interaction with and disruption of the cell membrane.[3] Given the structural similarity, it is plausible that **2-(3-Methylphenoxy)ethanol** also exerts its primary cytotoxic effect through membrane disruption.

Experimental Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

Objective: To determine the concentration of a test substance that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

- Cell line (e.g., HaCaT keratinocytes, 3T3 fibroblasts)
- Complete cell culture medium
- Test Compounds: 2-Phenoxyethanol, **2-(3-Methylphenoxy)ethanol**
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the test compounds) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for 24-48 hours.
- MTT Addition: Remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well. Incubate for 3-4 hours.

- **Formazan Solubilization:** Remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Read the absorbance at 570 nm using a plate reader.
- **IC50 Calculation:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Skin Irritation and Sensitization Potential

2-Phenoxyethanol: 2-Phenoxyethanol is generally considered to have a low potential for skin irritation and sensitization at typical use concentrations in cosmetic products.[6]

2-(3-Methylphenoxy)ethanol: While specific data on the skin irritation potential of **2-(3-Methylphenoxy)ethanol** is not readily available, information on m-cresol suggests that it can be a severe skin irritant.[7] Therefore, it is reasonable to hypothesize that **2-(3-Methylphenoxy)ethanol** may have a greater irritation potential than 2-phenoxyethanol. Empirical testing is necessary to confirm this.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

The OECD Test Guideline 439 describes an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Objective: To evaluate the potential of a test substance to cause skin irritation.

Materials:

- Reconstructed human epidermis (RhE) tissue models
- Assay medium
- **Test Compounds:** 2-Phenoxyethanol, **2-(3-Methylphenoxy)ethanol**
- Positive Control (e.g., 5% Sodium Dodecyl Sulfate)

- Negative Control (e.g., Phosphate-Buffered Saline)
- MTT solution
- Isopropanol

Procedure:

- Tissue Pre-incubation: Pre-incubate the RhE tissues in assay medium.
- Topical Application: Apply the test compounds, positive control, and negative control to the surface of the tissues.
- Exposure: Incubate the tissues with the applied substances for a defined period (e.g., 60 minutes).
- Rinsing and Post-incubation: Thoroughly rinse the tissues and incubate them in fresh medium for a post-exposure period (e.g., 42 hours).
- MTT Assay: Transfer the tissues to an MTT solution and incubate.
- Formazan Extraction: Extract the formazan from the tissues using isopropanol.
- Absorbance Measurement: Measure the optical density of the formazan extract.
- Viability Calculation and Classification: Calculate the mean tissue viability relative to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Caption: Workflow for In Vitro Skin Irritation (RhE) Test.

Summary of Comparison and Conclusion

Feature	2-Phenoxyethanol	2-(3-Methylphenoxy)ethanol
Antimicrobial Activity	Broad-spectrum activity demonstrated in numerous studies.	Limited direct data available. Increased lipophilicity suggests potentially enhanced activity, but this requires experimental verification.
Cytotoxicity	Cytotoxic at higher concentrations.	Direct data is scarce. Proxy data from m-cresol suggests a potential for higher cytotoxicity compared to 2-phenoxyethanol.
Skin Irritation	Low potential at typical use concentrations.	No direct data. Proxy data from m-cresol indicates a potential for significant skin irritation.

In conclusion, while 2-phenoxyethanol remains a well-characterized and reliable preservative, its methylated analog, **2-(3-Methylphenoxy)ethanol**, presents an interesting profile for further investigation. Based on structure-activity relationships, the addition of the methyl group is likely to enhance its antimicrobial potency due to increased lipophilicity. However, this structural modification may also lead to a less favorable toxicological profile, with potentially increased cytotoxicity and skin irritation.

It is imperative that direct, robust experimental data be generated for **2-(3-Methylphenoxy)ethanol** to accurately assess its biological activity and safety. The protocols outlined in this guide provide a framework for such investigations. Researchers and formulators should exercise caution and conduct thorough safety and efficacy testing before considering **2-(3-Methylphenoxy)ethanol** as an alternative to 2-phenoxyethanol in any application.

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